Bacoside A3

Descripción general

Descripción

Este compuesto es uno de los principales constituyentes de la familia de los bacosidos, que incluye otras saponinas como la bacopasida II y la bacopasaponina C . Bacoside A3 ha sido ampliamente estudiado por sus propiedades neuroprotectoras y de mejora cognitiva, lo que lo convierte en un compuesto significativo en la medicina tradicional y moderna .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de Bacoside A3 implica la extracción de Bacopa monnieri utilizando varios disolventes. El proceso generalmente incluye:

Extracción: El material vegetal se seca y se pulveriza, seguido de la extracción utilizando disolventes como el metanol o el etanol.

Métodos de producción industrial: La producción industrial de this compound puede mejorarse utilizando enfoques biotecnológicos:

Cultivo de suspensión celular: Este método consiste en cultivar células de Bacopa monnieri en un entorno controlado para producir mayores rendimientos de bacosidos.

Análisis De Reacciones Químicas

Tipos de reacciones: Bacoside A3 se somete a diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.

Hidrólisis: Los enlaces glucosídicos en this compound se pueden hidrolizar para producir agliconas y porciones de azúcar.

Reactivos y condiciones comunes:

Agentes oxidantes: Se puede utilizar peróxido de hidrógeno o permanganato de potasio para reacciones de oxidación.

Condiciones ácidas o básicas: La hidrólisis se puede llevar a cabo en condiciones ácidas o básicas utilizando ácido clorhídrico o hidróxido de sodio.

Productos principales:

Agliconas: La hidrólisis de this compound produce agliconas como la jujubogenina.

Porciones de azúcar: La hidrólisis también produce componentes de azúcar como la glucosa y la arabinosa.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Mechanisms of Action

Bacoside A3 has demonstrated neuroprotective properties through several mechanisms, including:

- Inhibition of Neuronal Apoptosis : Research indicates that this compound can inhibit neuronal apoptosis induced by β-amyloid, a hallmark of Alzheimer's disease. In vitro studies using U87MG cells showed that pretreatment with this compound significantly improved cell viability and suppressed oxidative stress markers such as reactive oxygen species (ROS) and prostaglandin E2 (PGE2) secretion .

- Enhancement of Neurotransmission : this compound promotes synaptic activity restoration and improves nerve transmission, thereby enhancing cognitive functions .

Case Studies

A study published in Phytotherapy Research revealed that this compound administration led to significant improvements in cognitive performance in animal models subjected to stress-induced memory impairment. The treated groups exhibited enhanced learning and memory capabilities compared to control groups .

Antioxidant Properties

This compound is recognized for its potent antioxidant activity. It reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is crucial in mitigating the risk of chronic diseases associated with oxidative damage, such as cancer and cardiovascular diseases .

Therapeutic Applications

Cognitive Enhancement

this compound is widely studied for its nootropic effects. Clinical trials have shown that it can enhance memory retention and cognitive function in both healthy individuals and those with cognitive impairments. The compound facilitates increased acetylcholine synthesis, which is vital for learning and memory processes .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This action is beneficial in conditions like arthritis and neurodegenerative diseases where inflammation plays a critical role .

Applications in Traditional Medicine

This compound is an integral component of various Ayurvedic formulations aimed at treating neurological disorders, anxiety, and depression. Its incorporation into traditional medicine underscores its historical significance and therapeutic potential.

Data Table: Summary of Research Findings on this compound

Mecanismo De Acción

Bacoside A3 ejerce sus efectos a través de varios mecanismos:

Inhibición de la acetilcolinesterasa: Inhibe la enzima acetilcolinesterasa, lo que lleva a un aumento de los niveles de acetilcolina en el cerebro, lo que mejora las funciones cognitivas.

Actividad antioxidante: this compound aumenta la actividad de las enzimas antioxidantes como la superóxido dismutasa y la catalasa, protegiendo a las neuronas del daño oxidativo.

Modulación de neurotransmisores: Modula los niveles de neurotransmisores, incluida la serotonina y la dopamina, contribuyendo a sus efectos neuroprotectores.

Comparación Con Compuestos Similares

Bacoside A3 es único entre sus homólogos debido a sus propiedades específicas neuroprotectoras y de mejora cognitiva. Compuestos similares incluyen:

Bacoside A: Una mezcla de saponinas que incluye this compound, bacopasida II y bacopasaponina C.

Bacopasida I: Otra saponina que se encuentra en Bacopa monnieri con efectos neuroprotectores similares.

Bacopasaponina C: Una saponina que comparte similitudes estructurales con this compound pero difiere en sus enlaces glucosídicos.

This compound destaca por su potente inhibición de la acetilcolinesterasa y sus propiedades antioxidantes, lo que lo convierte en un compuesto valioso en el tratamiento de enfermedades neurodegenerativas .

Actividad Biológica

Bacoside A3, a triterpenoid saponin derived from the plant Bacopa monnieri, has garnered significant attention for its diverse biological activities, particularly in neuroprotection, cognitive enhancement, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits multiple mechanisms that contribute to its biological effects:

- Neuroprotection : this compound has been shown to inhibit β-amyloid-induced neuronal apoptosis in U87MG cell lines. This effect is mediated by the suppression of oxidative stress markers and inflammatory mediators such as nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2) . The compound also prevents the nuclear translocation of NF-κB, a key regulator of inflammation .

- Antioxidant Activity : this compound demonstrates significant antioxidant properties by reducing reactive oxygen species (ROS) generation in a concentration-dependent manner. This activity is crucial in mitigating oxidative damage associated with neurodegenerative diseases .

- Acetylcholinesterase Inhibition : this compound has been reported to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease . The IC50 value for AChE inhibition by purified bacoside A was found to be 9.91 µg/ml .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study conducted on U87MG cells demonstrated that pretreatment with this compound significantly preserved cell viability against β-amyloid toxicity. The results showed a marked reduction in cell death and oxidative stress markers compared to untreated controls. Specifically, this compound reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity, indicating enhanced cellular antioxidant defenses .

In Vivo Studies

In animal models, this compound has been shown to improve cognitive functions. For instance, rats treated with Bacopa monnieri extracts containing Bacoside A exhibited enhanced performance in memory tasks and reduced anxiety levels. The underlying mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress in brain tissues .

Pharmacokinetics and Bioavailability

The bioavailability of this compound is critical for its therapeutic efficacy. Research indicates that the compound undergoes metabolic transformation into more active aglycones such as jujubogenin and pseudojujubogenin, enhancing its pharmacological properties. These transformations improve the compound's ability to cross the blood-brain barrier (BBB), making it more effective in treating neurological disorders .

Propiedades

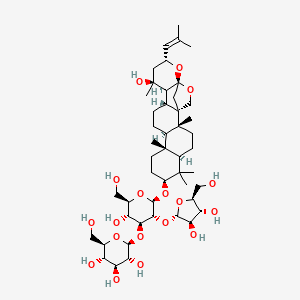

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-21(2)14-22-15-45(7,57)38-23-8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,6)46(23)19-47(38,65-22)58-20-46)62-41-37(64-39-34(55)31(52)25(17-49)60-39)36(32(53)26(18-50)61-41)63-40-35(56)33(54)30(51)24(16-48)59-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,34+,35+,36-,37+,38-,39-,40-,41-,43-,44+,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEVGTJBRPBOPH-INTDMYAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318255 | |

| Record name | Bacoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157408-08-7 | |

| Record name | Bacoside A3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157408-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacoside A3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157408087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOSIDE A3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S862DJ73F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.